N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique structure, which combines a furan ring, a quinoxaline moiety, and a benzenesulfonamide group, making it a versatile molecule for various research and industrial purposes.
Scientific Research Applications
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
The future directions for “N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” and other quinoxaline derivatives could involve further exploration of their pharmacological activities and potential applications in the medicinal, pharmaceutical, and agriculture industry . This could pave the way for the development of new drugs and treatments .
Mechanism of Action
Target of Action
The primary target of this compound is A disintegrin and metalloproteinase 17 (ADAM17) . ADAM17 is a crucial enzyme that mediates the cleavage of Notch proteins/receptors, which are necessary for cell survival and resistance to apoptosis .
Mode of Action
This compound, also known as a small-molecule inhibitor of ADAM17 , works by inhibiting the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of cells . This inhibition disrupts the activation of the Notch pathway, which is often associated with resistance to anti-tumor drugs .
Biochemical Pathways
The compound primarily affects the ADAM17/Notch pathway . By inhibiting ADAM17, the compound prevents the activation of the Notch pathway, which is known to induce resistance in cancer cells to anti-tumor drugs . The downstream effects of this inhibition include reduced cell survival and increased susceptibility to apoptosis .
Pharmacokinetics
The compound’s high inhibitory activity against adam17 suggests it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of Notch protein cleavage and the prevention of Notch intracellular domain accumulation in cell nuclei . These effects lead to the repression of the Notch pathway, reducing cell survival and increasing susceptibility to apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-ylmethylamine, which is then reacted with quinoxaline-2-carboxylic acid under specific conditions to form the intermediate. This intermediate is further reacted with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinoxaline moiety can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted sulfonamide derivatives.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic with a quinoxaline moiety.
Echinomycin: A quinoxaline-containing antibiotic.
Atinoleutin: A quinoxaline derivative with anticancer properties.
Levomycin: Another quinoxaline-based antibiotic.
Carbadox: A quinoxaline antibiotic used in veterinary medicine.
Uniqueness
N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide stands out due to its unique combination of a furan ring, quinoxaline moiety, and benzenesulfonamide group. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .
Properties
IUPAC Name |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14-9-10-19(15(2)12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBKMFMZWDQXCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.